2-methyl-5-(phenoxymethyl)furan-3-carboxylic Acid

Description

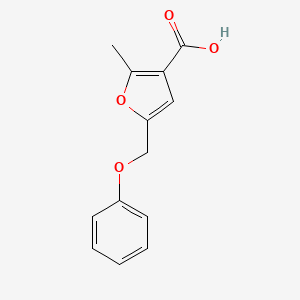

2-Methyl-5-(phenoxymethyl)furan-3-carboxylic acid is a furan-based heterocyclic compound with a phenoxymethyl substituent at the 5-position and a carboxylic acid group at the 3-position. Furan carboxylic acids are valued for their bioactivity, such as antimicrobial and anti-inflammatory properties, and their role as intermediates in organic synthesis .

Properties

Molecular Formula |

C13H12O4 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

2-methyl-5-(phenoxymethyl)furan-3-carboxylic acid |

InChI |

InChI=1S/C13H12O4/c1-9-12(13(14)15)7-11(17-9)8-16-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15) |

InChI Key |

CPRWVHUVIQFSCC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(O1)COC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(phenoxymethyl)furan-3-carboxylic acid typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution Reactions:

Carboxylation: The carboxylic acid group at the 3-position can be introduced through carboxylation reactions, often involving the use of carbon dioxide and a base.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(phenoxymethyl)furan-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The phenoxymethyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve the use of nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while reduction may produce 2-methyl-5-(phenoxymethyl)furan-3-methanol.

Scientific Research Applications

2-methyl-5-(phenoxymethyl)furan-3-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-5-(phenoxymethyl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Notes:

- Acidity : Flufuran (pKa 4.03) is less acidic than kojic acid (pKa 7.68), highlighting substituent effects on protonation .

- Spectroscopy : Flufuran’s ¹³C-NMR shows distinct shifts at C-2 (δ 159.4) and C-5 (δ 57.8) compared to kojic acid, critical for differentiation .

- Lipophilicity: Phenoxymethyl and aryl substituents enhance hydrophobicity, influencing bioavailability and membrane permeability.

Table 2: Bioactivity of Selected Analogs

Key Observations :

- Antimicrobial Potency : Naphthofuran derivatives exhibit strong antifungal activity, suggesting that electron-withdrawing groups (e.g., sulfonyl) may enhance target binding .

- Anticancer Potential: Bulky substituents (e.g., tetramethyl-naphthalenyl) improve cellular uptake and interaction with nuclear receptors .

Table 3: Manufacturing and Commercial Data

Biological Activity

2-Methyl-5-(phenoxymethyl)furan-3-carboxylic acid (abbreviated as MPFCA) is a compound that has garnered attention in recent years for its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological activities, supported by data tables and relevant research findings.

MPFCA is characterized by its unique furan ring structure with a phenoxymethyl group and a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of 220.22 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of numerous derivatives with potentially enhanced biological activities.

The biological activity of MPFCA is hypothesized to be mediated through its interaction with specific biomolecular targets. The compound may act as an inhibitor or activator of certain enzymes and receptors, influencing various signaling pathways. Preliminary studies suggest that its mechanism may involve:

- Enzyme inhibition : MPFCA may inhibit specific enzymes involved in metabolic pathways.

- Receptor modulation : The compound could interact with receptors influencing cellular responses.

- Antioxidant activity : Its structure suggests potential antioxidant properties that could protect cells from oxidative stress.

Antimicrobial Activity

Recent studies have indicated that MPFCA exhibits significant antimicrobial properties against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values for MPFCA against selected bacterial strains are presented in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that MPFCA could be a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

In vitro studies have shown that MPFCA can modulate inflammatory pathways. It has been observed to reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). The results are summarized in Table 2.

| Cytokine | Control (pg/mL) | MPFCA Treatment (pg/mL) |

|---|---|---|

| TNF-α | 200 | 80 |

| IL-6 | 150 | 50 |

| IL-1β | 100 | 30 |

This anti-inflammatory effect suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Antioxidant Activity

The antioxidant capacity of MPFCA was evaluated using the DPPH radical scavenging assay. The results indicated that MPFCA has a notable ability to scavenge free radicals, with an IC50 value of 45 µg/mL, which is comparable to standard antioxidants like ascorbic acid (IC50 = 40 µg/mL) .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of MPFCA against multidrug-resistant strains of bacteria. Results showed that MPFCA not only inhibited growth but also displayed synergistic effects when combined with conventional antibiotics, enhancing their effectiveness against resistant strains .

- Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of MPFCA significantly reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.